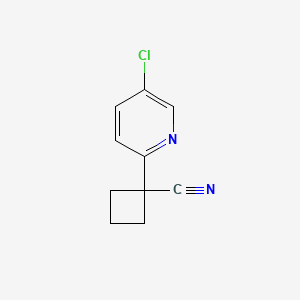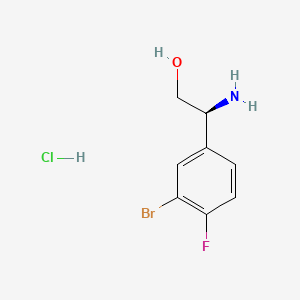
(3-Bromo-2-fluorobenzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2-fluorobenzyl)hydrazine is an organic compound that features both bromine and fluorine substituents on a benzyl hydrazine framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluorobenzyl)hydrazine typically involves the reaction of 3-bromo-2-fluorobenzyl bromide with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Bromo-2-fluorobenzyl bromide+Hydrazine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key is to maintain precise control over reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(3-Bromo-2-fluorobenzyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.
科学的研究の応用
(3-Bromo-2-fluorobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Bromo-2-fluorobenzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- (3-Bromo-2-fluorobenzyl)amine
- (3-Bromo-2-fluorobenzyl)alcohol
- (3-Bromo-2-fluorobenzyl)thiol
Uniqueness
(3-Bromo-2-fluorobenzyl)hydrazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The hydrazine moiety also provides unique chemical properties that are not present in similar compounds like (3-Bromo-2-fluorobenzyl)amine or (3-Bromo-2-fluorobenzyl)alcohol.
特性
分子式 |
C7H8BrFN2 |
|---|---|
分子量 |
219.05 g/mol |
IUPAC名 |
(3-bromo-2-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrFN2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2 |
InChIキー |
FHYPHOVGYUXPON-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)F)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





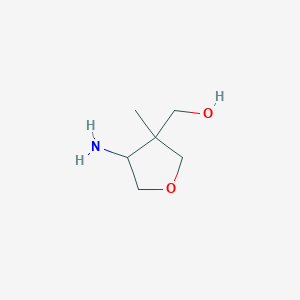
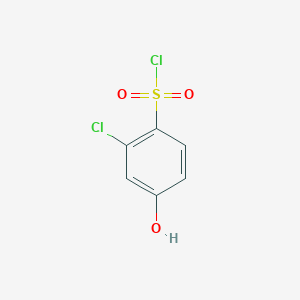
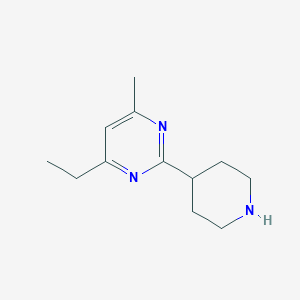
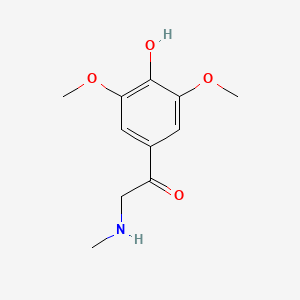

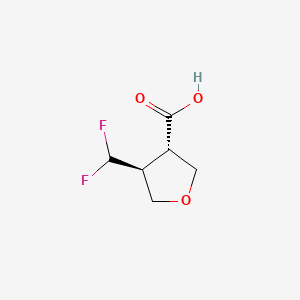

![Methyl({[3-(propan-2-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13585133.png)

